molecular formula C8H21N3 B1585392 N,N-Diethyldiethylenetriamine CAS No. 24426-16-2

N,N-Diethyldiethylenetriamine

Cat. No.: B1585392
CAS No.: 24426-16-2
M. Wt: 159.27 g/mol
InChI Key: CEFDTSBDWYXVHY-UHFFFAOYSA-N
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Description

N,N-Diethyldiethylenetriamine is an organic compound with the molecular formula C8H21N3. It is a derivative of diethylenetriamine, where two ethyl groups are attached to the nitrogen atoms. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyldiethylenetriamine can be synthesized through the alkylation of diethylenetriamine with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process where diethylenetriamine is reacted with ethyl chloride or ethyl bromide in the presence of a strong base. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyldiethylenetriamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a strong base such as sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

N,N-Diethyldiethylenetriamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of epoxy resins, adhesives, and as a curing agent for polymers.

Mechanism of Action

The mechanism of action of N,N-Diethyldiethylenetriamine involves its ability to act as a nucleophile due to the presence of multiple amine groups. These amine groups can donate electron pairs to electrophilic centers, facilitating various chemical reactions. The compound can also form stable complexes with metal ions, which is crucial in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    Diethylenetriamine: A structural analogue with similar chemical properties but without the ethyl groups.

    Triethylenetetramine: Another polyamine with an additional ethylene group, offering different reactivity and applications.

    Ethylenediamine: A simpler diamine with fewer nitrogen atoms and different reactivity.

Uniqueness

N,N-Diethyldiethylenetriamine is unique due to the presence of ethyl groups, which enhance its nucleophilicity and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong nucleophiles and stable coordination complexes.

Properties

IUPAC Name

N'-[2-(diethylamino)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c1-3-11(4-2)8-7-10-6-5-9/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFDTSBDWYXVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066986
Record name 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-diethyl-
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Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24426-16-2
Record name N,N-Diethyldiethylenetriamine
Source CAS Common Chemistry
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Record name N'-(2-Diethylaminoethyl)ethane-1,2-diamine
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Record name 1,1-Diethyldiethylenetriamine
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Record name 1,2-Ethanediamine, N2-(2-aminoethyl)-N1,N1-diethyl-
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Record name 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-diethyl-
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Record name N'-(2-aminoethyl)-N,N-diethylethylenediamine
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Record name N'-(2-DIETHYLAMINOETHYL)ETHANE-1,2-DIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe the structural characteristics of a cobalt(III) complex containing DED and its significance?

A2: In the cobalt(III) complex mer-[Co(DED)(acac)(NO2)]ClO4, DED acts as a tridentate ligand, coordinating to the cobalt center through its three nitrogen atoms. [] This coordination creates a meridional geometry around the cobalt ion. The complex also includes an acetylacetonate (acac) ligand and a nitrito (NO2) ligand. This specific combination and arrangement of ligands contribute to the overall stability and properties of the complex.

Q2: Has N,N-diethyldiethylenetriamine been explored in applications beyond its use in potential anticancer cobalt(III) complexes?

A4: Yes, this compound has been investigated as a component in the synthesis of photo-crosslinked biodegradable elastomers for controlled nitric oxide delivery. [] In this application, a diazeniumdiolated derivative of DED acts as a miscible NO donor and is incorporated into a poly(diol citrate) elastomeric matrix. [] These NO-releasing materials show potential for treating thrombosis and restenosis in the vasculature due to their biodegradability, cell compatibility, and sustained NO release properties. []

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